![molecular formula C6H5BrF2O2 B1519271 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1087792-68-4](/img/structure/B1519271.png)
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Overview
Description
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C6H5BrF2O2 . It is used for research purposes .
Physical And Chemical Properties Analysis
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a liquid at room temperature . It has a predicted boiling point of approximately 161.5°C at 760 mmHg . The predicted density is approximately 1.8 g/mL , and the refractive index is predicted to be 1.50 at 20°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is involved in the synthesis of various heterocyclic compounds, including cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions. These reactions are facilitated by the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions in the presence of potassium carbonate and tetrabutylammonium bromide, leading to the formation of functionalized cyclopropanes and dihydrofurans as minor components under certain conditions (Farin˜a et al., 1987).
Clarification of Structural Ambiguities
The compound also plays a role in clarifying the structural ambiguities of closely related compounds like 3-bromo-2,5-dihydrofuran-2-one and 4-bromo-2,5-dihydrofuran-2-one. Historical ambiguity in structure assignment has been addressed through novel synthesis methods and comprehensive NMR chemical shift analysis, leading to secure structural assignments for these isomers (Brecker et al., 1999).
Functional Group Tolerance in Synthesis
The compound is instrumental in the base-mediated synthesis of 2-trifluoromethylated furans and dihydrofuranols, showcasing excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles. This synthesis approach provides a tunable method for creating a variety of substituted furans and dihydrofuranols, expanding the toolbox for designing fluorinated heterocyclic compounds (Wang et al., 2019).
Development of Synthetic Methodologies
The compound contributes to the development of new synthetic methodologies, such as the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols to produce 4-bromo-2,3-dihydrofurans. This process exemplifies the creation of non-aromatic heterocycles containing useful coupling handles, highlighting the compound's role in advancing synthetic organic chemistry (An et al., 2021).
properties
IUPAC Name |
2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLVKGRNMLFELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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